4-(Isopentyloxy)benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)benzonitrile typically involves the nucleophilic substitution reaction of 4-hydroxybenzonitrile with isopentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to around 100°C for several hours to ensure complete conversion.
Reaction Scheme:
4-Hydroxybenzonitrile+Isopentyl BromideK2CO3,DMF,100°Cthis compound+KBr
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction under milder conditions and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(Isopentyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The isopentyloxy group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(Isopentyloxy)benzoic acid.
Reduction: 4-(Isopentyloxy)benzylamine.
Substitution: 4-(Isopentyloxy)-2-nitrobenzonitrile (for nitration).
Scientific Research Applications
4-(Isopentyloxy)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of liquid crystals and other advanced materials.
Pharmaceuticals: It can be a precursor for the synthesis of bioactive compounds with potential medicinal properties.
Agriculture: It may be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)benzonitrile depends on its specific application. For instance, in organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-(Octyloxy)benzonitrile: Similar structure with an octyloxy group instead of an isopentyloxy group.
4-(Methoxy)benzonitrile: Contains a methoxy group instead of an isopentyloxy group.
4-(Ethoxy)benzonitrile: Contains an ethoxy group instead of an isopentyloxy group.
Uniqueness
4-(Isopentyloxy)benzonitrile is unique due to the specific steric and electronic effects imparted by the isopentyloxy group. This can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(3-methylbutoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSZPOLIMRMCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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